2,6-Dibromo-3,5-difluorophenylacetonitrile
Description
Properties
IUPAC Name |
2-(2,6-dibromo-3,5-difluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2F2N/c9-7-4(1-2-13)8(10)6(12)3-5(7)11/h3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRQRXPSKIPIOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)CC#N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,6-Dibromo-3,5-difluorophenylacetonitrile typically involves the bromination and fluorination of phenylacetonitrile derivatives. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure . Industrial production methods may involve large-scale bromination and fluorination processes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2,6-Dibromo-3,5-difluorophenylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Dibromo-3,5-difluorophenylacetonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3,5-difluorophenylacetonitrile involves its interaction with molecular targets and pathways in chemical and biological systems. The bromine and fluorine atoms play a crucial role in its reactivity and interactions.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2,6-Dibromo-3,5-difluorophenylacetonitrile
- CAS Number : 1806306-17-1
- Molecular Formula : C₈H₃Br₂F₂N
- Molecular Weight : 310.92 g/mol
- Purity : ≥95% (as per commercial specifications) .
Structural Features: This compound features a phenyl ring substituted with bromine (Br) at positions 2 and 6, fluorine (F) at positions 3 and 5, and an acetonitrile (-CH₂CN) functional group.
Key physicochemical properties (e.g., melting point, boiling point) remain undocumented in publicly accessible literature.
Comparison with Structurally Similar Compounds
Halogenated Phenylacetonitrile Derivatives
Table 1: Comparative Analysis of Halogenated Phenylacetonitriles
Key Observations :
- Steric Hindrance: The 2,6-dibromo substitution pattern may hinder reactivity at the para position, a contrast to mono-halogenated analogs like 4-bromo-2-fluorophenylacetonitrile.
Functional Group Analogs: Nitrile vs. Ketone Derivatives
Table 2: Comparison with 2,6-Dibromo-3,5-difluoro(4-pyridyl)methyl Phenyl Ketone (3e)
Research Findings :
Optical and Electronic Properties: BODIPY Dye Comparisons
Table 3: Optical Limiting Performance of Halogenated Compounds
Insights :
- While halogenated BODIPY dyes demonstrate strong optical limiting at 532 nm due to enhanced π-conjugation and intersystem crossing , the acetonitrile derivative’s optical properties remain uncharacterized.
Biological Activity
2,6-Dibromo-3,5-difluorophenylacetonitrile (CAS No. 1806306-17-1) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
Molecular Formula : C₈H₄Br₂F₂N
Molecular Weight : 284.93 g/mol
Structure : The compound features a phenyl ring substituted with two bromine atoms at positions 2 and 6, two fluorine atoms at positions 3 and 5, and an acetonitrile group.
The biological activity of this compound is attributed to its ability to interact with various biological targets. The presence of halogen substituents enhances its reactivity, allowing it to potentially inhibit key enzymes or disrupt cellular processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism.
- DNA Interaction : It has shown potential for binding to DNA, which could interfere with replication and transcription in both microbial and cancer cells.
- Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, it may reduce oxidative stress in cells.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.5 mg/mL | 1.0 mg/mL |
| Escherichia coli | 0.25 mg/mL | 0.5 mg/mL |
| Candida albicans | 1.0 mg/mL | 2.0 mg/mL |
These results suggest that the compound is particularly effective against Gram-positive bacteria and certain fungi, indicating its potential application in treating infections caused by these pathogens.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies assessing its cytotoxic effects on cancer cell lines.
| Cancer Cell Line | IC50 Value (μM) |
|---|---|
| Prostate Cancer (PC3) | 20 |
| Breast Cancer (MCF7) | 25 |
These findings indicate that this compound effectively inhibits cancer cell proliferation and induces apoptosis.
Case Studies
- Cytotoxicity in Cancer Cell Lines : A study evaluated the effects of the compound on PC3 and MCF7 cell lines. The results showed significant cytotoxicity at low micromolar concentrations, suggesting a promising lead for further development as an anticancer agent.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties against a panel of bacterial and fungal strains. The compound demonstrated a broad spectrum of activity, particularly against Staphylococcus aureus.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
